molecular formula C15H16ClN3O B2513913 2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one CAS No. 2411199-34-1

2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one

Cat. No.: B2513913
CAS No.: 2411199-34-1
M. Wt: 289.76
InChI Key: QRDHSZCVIVFNFY-UHFFFAOYSA-N
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Description

2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is a complex organic compound that features a pyrazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloro group is introduced to the precursor molecule. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the reaction at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one involves its interaction with specific molecular targets. The pyrazole ring and tetrahydroisoquinoline moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11(16)15(20)18-9-12-5-2-3-6-13(12)14(10-18)19-8-4-7-17-19/h2-8,11,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHSZCVIVFNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2=CC=CC=C2C1)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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